molecular formula C8H10BrNO B1339383 4-Bromo-2-ethoxyaniline CAS No. 57279-73-9

4-Bromo-2-ethoxyaniline

Cat. No.: B1339383
CAS No.: 57279-73-9
M. Wt: 216.07 g/mol
InChI Key: FRYQWMDMRFFGRO-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxyaniline (CAS 57279-73-9) is a halogenated aromatic amine with the molecular formula C₈H₁₀BrNO and a molecular weight of 216.08 g/mol . It features a bromine atom at the para position and an ethoxy group (–OCH₂CH₃) at the ortho position relative to the amine (–NH₂) group. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the preparation of pharmaceuticals, ligands, and advanced materials . Its purity is typically ≥98%, with applications restricted to research due to safety considerations .

Properties

IUPAC Name

4-bromo-2-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-11-8-5-6(9)3-4-7(8)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRYQWMDMRFFGRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574057
Record name 4-Bromo-2-ethoxyaniline
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Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57279-73-9
Record name 4-Bromo-2-ethoxybenzenamine
Source CAS Common Chemistry
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Record name 4-Bromo-2-ethoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-ethoxyaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethoxyaniline typically involves the bromination of 2-ethoxyaniline. The reaction is carried out under controlled conditions to ensure selective bromination at the para position relative to the amino group. The process involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature to avoid over-bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over temperature and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification process involves recrystallization or column chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-ethoxyaniline is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: As a precursor in the synthesis of drugs and therapeutic agents.

    Industry: In the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxyaniline involves its interaction with various molecular targets. In coupling reactions, the bromine atom undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds. The ethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Key Observations :

  • Electron-donating groups (e.g., ethoxy) increase electron density on the aromatic ring, enhancing nucleophilic substitution reactivity compared to electron-withdrawing groups (e.g., –Cl, –F) .
  • Steric bulk from ethoxy or benzyl groups can hinder reaction rates in cross-coupling processes, whereas smaller substituents like –CH₃ or –Cl allow faster kinetics .

Cross-Coupling Reactions

  • This compound undergoes Suzuki-Miyaura coupling with bis(pinacolato)diboron to yield boronic esters (34% yield) . Comparable compounds like 4-bromo-2-chloroaniline show lower yields in similar reactions due to reduced electron density .
  • In Buchwald-Hartwig amination, This compound reacts with 3,4-dimethyltriazole to form heterocyclic derivatives (32% yield) . The ethoxy group’s electron donation facilitates oxidative addition of palladium catalysts, outperforming chloro analogs.

Schiff Base Formation

  • This compound acts as a precursor for Schiff base ligands, such as (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline . The ethoxy group stabilizes the imine bond via resonance, whereas methyl or chloro substituents offer less stabilization .

Physical and Crystallographic Properties

Compound Name Melting Point/Boiling Point Solubility Crystal Packing Features
This compound Not reported Soluble in DMF, EtOAc Likely planar with N–H⋯O/N hydrogen bonds
4-Bromo-2-chloroaniline Not reported Moderate in organic solvents Planar structure with N–H⋯N/Br bonds
5-Bromo-4-iodo-2-methylaniline Not reported Low in polar solvents Sheets via N–H⋯I interactions

Key Observations :

  • The ethoxy group enhances solubility in polar aprotic solvents (e.g., DMF) compared to halogens (–Cl, –I) .
  • Hydrogen bonding patterns vary: this compound may form N–H⋯O interactions, while 4-bromo-2-chloroaniline relies on N–H⋯N/Br bonds .

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